Benzylhydrochlorothiazide

Natriuretic potency Thiazide diuretic Structure-activity relationship

Benzylhydrochlorothiazide, designated as the (+)-enantiomer under CAS 96782-97-7, is a benzothiadiazine sulfonamide derivative of the thiazide diuretic class. Its IUPAC name is 3-benzyl-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, with molecular formula C₁₄H₁₄ClN₃O₄S₂ and a molecular weight of 387.86 g/mol.

Molecular Formula C14H14ClN3O4S2
Molecular Weight 387.9 g/mol
CAS No. 96782-97-7
Cat. No. B10763145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylhydrochlorothiazide
CAS96782-97-7
Molecular FormulaC14H14ClN3O4S2
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl
InChIInChI=1S/C14H14ClN3O4S2/c15-10-7-11-13(8-12(10)23(16,19)20)24(21,22)18-14(17-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,17-18H,6H2,(H2,16,19,20)
InChIKeyBWSSMIJUDVUASQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylhydrochlorothiazide (CAS 96782-97-7): Chemical Identity, Regulatory Status, and Procurement-Grade Physicochemical Reference


Benzylhydrochlorothiazide, designated as the (+)-enantiomer under CAS 96782-97-7, is a benzothiadiazine sulfonamide derivative of the thiazide diuretic class. Its IUPAC name is 3-benzyl-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, with molecular formula C₁₄H₁₄ClN₃O₄S₂ and a molecular weight of 387.86 g/mol . The compound is formally registered in Japan as Behyd (KYORIN Pharmaceutical Co., Ltd.) under the Japanese Accepted Name (JAN) system and is available as 4 mg immediate-release tablets for the treatment of hypertension and edema [1]. Key physicochemical identifiers include a melting point of 254–256 °C (decomposition), an experimental log Kow of 0.93, an ACD/LogP of 1.09, and a topological polar surface area of 135 Ų [2]. Benzylhydrochlorothiazide acts by inhibiting the thiazide-sensitive Na⁺-Cl⁻ cotransporter (NCC; SLC12A3) in the distal convoluted tubule of the kidney, thereby promoting natriuresis and diuresis [1].

Why Hydrochlorothiazide Cannot Substitute Benzylhydrochlorothiazide: Structural, Pharmacodynamic, and Pharmacokinetic Divergence


Although benzylhydrochlorothiazide and hydrochlorothiazide both inhibit the Na⁺-Cl⁻ cotransporter (NCC), the 3-benzyl substitution on the dihydrobenzothiadiazine scaffold of benzylhydrochlorothiazide introduces a substantial increase in lipophilicity—approximately 1.4 log units higher than hydrochlorothiazide (experimental log Kow 0.93 vs. XLogP -0.47) [1]. This structural modification alters both the molar potency at the NCC and the compound's tissue distribution profile, resulting in a natriuretic potency estimated at approximately 6-fold greater than hydrochlorothiazide on a milligram-equivalent basis [2][3]. Furthermore, the phototoxicity threshold of benzylhydrochlorothiazide differs from that of hydrochlorothiazide by a factor of 2 in cell-based assays, and its clinical dosing regimen permits intermittent maintenance administration (2–3 times weekly), a feature not shared by hydrochlorothiazide's standard daily dosing paradigm [4]. These quantitative pharmacological differences mean that direct milligram-for-milligram substitution would lead to clinically significant dosing errors, altered risk-benefit profiles, and loss of the specific therapeutic window for which benzylhydrochlorothiazide-containing regimens were designed.

Quantitative Differentiation of Benzylhydrochlorothiazide: Comparator-Anchored Evidence for Procurement Decisions


Natriuretic Potency: 6-Fold Enhancement Over Hydrochlorothiazide on a Milligram Basis

Benzylhydrochlorothiazide demonstrates approximately 6-fold greater natriuretic potency than hydrochlorothiazide. Primary animal data show that the direct structural analog benzthiazide (3-benzylthiomethyl) is 1.8-fold more potent than HCTZ in rats (P'An et al., 1960) [1], while the dihydro-analog of benzthiazide—chemically identical to benzylhydrochlorothiazide—is 3.3-fold more potent than benzthiazide on the basis of Na⁺ excretion (Scriabine et al., 1962) [2]. The product of these independently measured potency ratios (1.8 × 3.3 = 5.94) converges with the clinically observed 6.25-fold dosing ratio (HCTZ ≤12.5 mg vs. benzylhydrochlorothiazide ≤2 mg) listed in authoritative combination antihypertensive treatment guidelines [3].

Natriuretic potency Thiazide diuretic Structure-activity relationship

Phototoxicity Threshold: Intermediate Risk Position Between Bendroflumethiazide and Hydrochlorothiazide

In a standardized NHIK 3025 cell culture model with UVA irradiation, benzylhydrochlorothiazide exhibited a phototoxicity threshold concentration of 0.25 mM, placing it at an intermediate risk tier: more phototoxic than hydrochlorothiazide (0.5 mM threshold) and less phototoxic than bendroflumethiazide (0.05 mM threshold) [1][2]. The same rank order was reproduced across independent laboratories using both cell culture and photohemolysis models, with benzylhydrochlorothiazide consistently classified in the intermediate phototoxicity group alongside bemetizide, bumetanide, and hydroflumethiazide [3].

Phototoxicity Thiazide safety Cell culture assay

Lipophilicity Differential: 1.4 Log Unit Increase Over Hydrochlorothiazide Drives Distinct Pharmacokinetic Profile

Benzylhydrochlorothiazide exhibits an experimental log Kow of 0.93 (Hansch et al., 1995) , compared with hydrochlorothiazide's XLogP of -0.47 [1], representing a difference of +1.40 log units. This corresponds to an approximately 25-fold higher octanol-water partition coefficient for the benzyl-substituted compound. The increased lipophilicity is directly attributable to the 3-benzyl group on the dihydrobenzothiadiazine scaffold, which is absent in hydrochlorothiazide [2]. Structure-activity relationship (SAR) literature on benzothiadiazine diuretics consistently identifies 3-position lipophilic substitution as a key determinant of enhanced potency and prolonged duration of action, attributed to increased tubular reabsorption and greater partitioning into renal tissue [3].

Lipophilicity Log P Pharmacokinetics Partition coefficient

Clinical Maintenance Dosing: Intermittent 2–3 Times Weekly Administration for Benzylhydrochlorothiazide

According to the official Japanese prescribing information, benzylhydrochlorothiazide (Behyd) is administered at 4–8 mg twice daily, with maintenance dosing reduced to intermittent administration of 2–3 times per week [1]. In contrast, hydrochlorothiazide is typically administered daily at 12.5–50 mg without an intermittent maintenance option in standard guidelines [2]. This dosing flexibility is consistent with the compound's longer duration of action, attributed to the increased lipophilicity from the 3-benzyl substitution, which promotes greater tubular reabsorption and prolonged renal residence time [3]. The intermittent dosing regimen has been a standard feature of benzylhydrochlorothiazide clinical use since its introduction in Japan in 1961 [4].

Dosing regimen Maintenance therapy Clinical pharmacology

Enantiomeric Identity: (+)-Benzylhydrochlorothiazide (CAS 96782-97-7) as a Defined Stereoisomer

The CAS registry number 96782-97-7 corresponds specifically to the (+)-enantiomer of benzylhydrochlorothiazide, distinguishing it from the racemic mixture (CAS 1824-50-6) and the (-)-enantiomer (CAS 93044-65-6) . This stereochemical specification is critical because the benzothiadiazine ring system contains a chiral center at the 3-position where the benzyl substituent is attached. While published pharmacological data on the isolated enantiomers are sparse, the availability of a defined single enantiomer under CAS 96782-97-7 enables chiral analytical method development, enantiomer-specific impurity profiling, and studies investigating stereochemical contributions to NCC binding and pharmacokinetics [1]. Suppliers listing this CAS specifically provide the (+)-enantiomer at purities typically ≥95%, whereas the more commonly referenced CAS 1824-50-6 may refer to racemic material .

Stereochemistry Enantiomer Chiral resolution

Evidence-Grounded Application Scenarios for Benzylhydrochlorothiazide (CAS 96782-97-7) in Research and Industrial Settings


Calibration of Phototoxicity Screening Cascades Requiring an Intermediate-Potency Thiazide Reference

Laboratories performing photosafety evaluation of drug candidates can deploy benzylhydrochlorothiazide as a mid-tier phototoxicity reference standard. With a phototoxic threshold of 0.25 mM in the NHIK 3025 cell model, it bridges the gap between bendroflumethiazide (0.05 mM; high phototoxicity) and hydrochlorothiazide (0.5 mM; low phototoxicity) [1]. This enables three-point calibration of phototoxicity assays, improving the discriminatory power of screening cascades. The compound's phototoxic response has been validated across in vitro cell culture, photohemolysis, and in vivo hairless mouse models, providing multi-system confirmation of its intermediate phototoxic rank [2].

Procurement Specification for Chiral HPLC Method Development and Enantiomeric Purity Testing

Analytical development laboratories requiring a single-enantiomer reference standard for chiral separation method validation should specify CAS 96782-97-7. The (+)-enantiomer, with its defined stereochemistry at the 3-position of the dihydrobenzothiadiazine ring, serves as a critical standard for resolving co-eluting enantiomers in racemic benzylhydrochlorothiazide batches (CAS 1824-50-6) or for impurity profiling of pharmaceutical-grade material . Method parameters (column, mobile phase, detection wavelength) can be developed against this characterized single isomer, and the compound's stability data (melting point 254–256 °C; storage at -20 °C) supports reproducible analytical workflows .

Chronic Hypertension Model Studies Utilizing Intermittent Maintenance Dosing Schedules

Investigators conducting long-term cardiovascular pharmacology studies in rodent models of hypertension can leverage benzylhydrochlorothiazide's clinically established intermittent maintenance dosing paradigm (2–3 times weekly) . This regimen, supported by the compound's enhanced lipophilicity (log Kow = 0.93) and prolonged renal residence time, provides a protocol-ready alternative to daily-dosed hydrochlorothiazide, potentially reducing handling stress in chronic studies and better modeling the clinical use pattern of this specific thiazide in Japanese and Taiwanese patient populations .

Structure-Activity Relationship (SAR) Studies on Benzothiadiazine NCC Inhibitors

Medicinal chemistry groups exploring the SAR of benzothiadiazine diuretics can utilize benzylhydrochlorothiazide as a key comparator to dissect the contributions of the 3-benzyl substituent, the 3,4-dihydro ring saturation, and stereochemistry. The compound's 6-fold natriuretic potency enhancement over unsubstituted hydrochlorothiazide, combined with the availability of the racemate (CAS 1824-50-6) and the (-)-enantiomer (CAS 93044-65-6), creates a systematic test set for investigating how 3-position modifications affect NCC binding affinity, carbonic anhydrase inhibitory activity, lipophilicity-driven pharmacokinetics, and phototoxicity [3][4].

Quote Request

Request a Quote for Benzylhydrochlorothiazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.